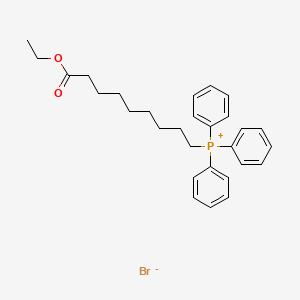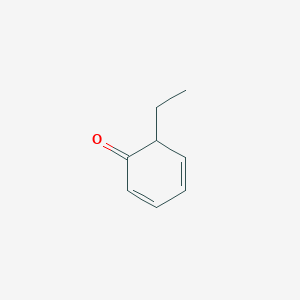
6-Ethylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a six-membered ring with two double bonds and a ketone functional group. This compound is a derivative of cyclohexa-2,4-dien-1-one, with an ethyl group attached to the sixth carbon atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives. For instance, treating mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid yields the sulfone derivative, which can then undergo photolysis in the presence of diamines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Ethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienones.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 6-ethylcyclohexa-2,4-dien-1-one involves its reactivity with nucleophiles and electrophiles. The compound’s dienone structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the ethyl group.
Cyclohexa-1,4-dien-3-one: A similar compound with different double bond positions.
Cyclohexa-2,5-dien-1-one: Another isomer with different double bond positions.
Uniqueness
6-Ethylcyclohexa-2,4-dien-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on dienone reactivity .
Propiedades
Número CAS |
172505-10-1 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
6-ethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3 |
Clave InChI |
SMNXXIQBHPYGEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
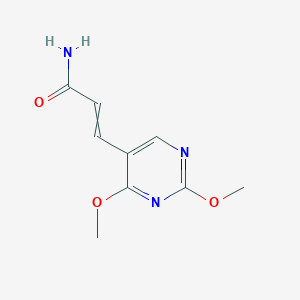

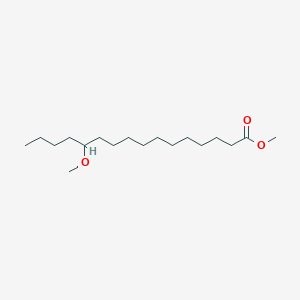
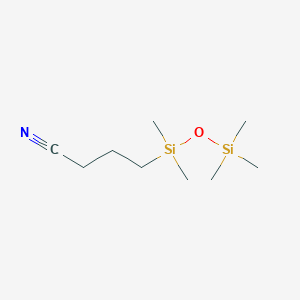
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
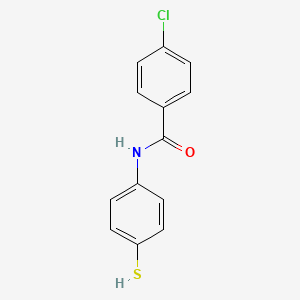
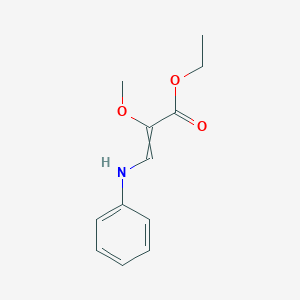
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
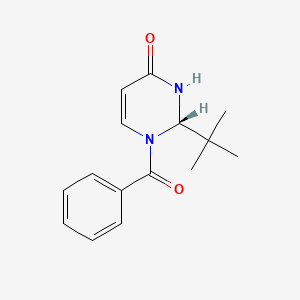
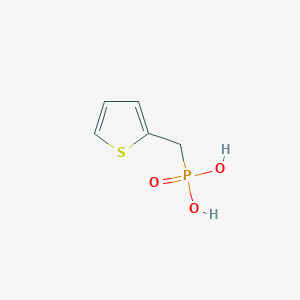
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
